Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester: is a compound derived from arachidonic acid. It is an epoxide, which means it contains an oxygen atom bonded to two adjacent carbon atoms in a three-membered ring. This compound is part of a larger family of eicosanoids, which are signaling molecules that play various roles in the body, including inflammation and blood pressure regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester typically involves the epoxidation of arachidonic acid. This can be achieved using peracids or other oxidizing agents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the epoxide ring .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as cytochrome P450 enzymes, which can selectively oxidize arachidonic acid to form the desired epoxide. This method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed:
Diols: Formed by the reduction or hydrolysis of the epoxide ring.
Substituted Epoxides: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a precursor for the synthesis of various bioactive molecules.
- Studied for its reactivity and potential to form complex structures .
Biology:
- Investigated for its role in cellular signaling pathways.
- Studied for its effects on inflammation and other physiological processes .
Medicine:
- Potential therapeutic applications in treating inflammatory diseases.
- Explored for its vasodilatory effects and potential to regulate blood pressure .
Industry:
- Used in the synthesis of specialized chemicals and materials.
- Potential applications in the development of new pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester exerts its effects by interacting with various cellular receptors and enzymes. It is known to inhibit soluble epoxide hydrolase (sEH), which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). These EETs have various physiological effects, including vasodilation and anti-inflammatory actions.
Comparison with Similar Compounds
14,15-Epoxyeicosa-5,8,11-trienoic acid: Another epoxide derived from arachidonic acid with similar physiological effects.
5,8,11,14,17-Eicosapentaenoic acid, methyl ester: A related compound with different double bond positions and biological activities.
5,8,11,14-Eicosatetraenoic acid, methyl ester: Another similar compound with different double bond positions.
Uniqueness: Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester is unique due to its specific epoxide ring position and its ability to selectively inhibit soluble epoxide hydrolase. This specificity makes it a valuable compound for studying the physiological roles of epoxyeicosatrienoic acids and for potential therapeutic applications.
Properties
IUPAC Name |
methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-13-16-19-20(24-19)17-14-11-12-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,13-10-,14-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOMBLXPIQCTNG-LKRWDBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018064 |
Source
|
Record name | Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331965-15-2 |
Source
|
Record name | Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.